(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Description
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is a chemical compound known for its unique structure and properties It belongs to the class of dioxolane derivatives, which are cyclic ethers containing a dioxolane ring
Properties
CAS No. |
126637-78-3 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
HNLGBHQJNORDKW-RFZPGFLSSA-N |
SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)C(=O)O |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Synonyms |
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-4-carboxylic acid derivatives: These compounds share the dioxolane ring structure but differ in their substituents.
Other cyclic ethers: Compounds like tetrahydrofuran and 1,4-dioxane are structurally similar but have different properties and applications.
Uniqueness
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is unique due to its specific substituents and stereochemistry, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other similar compounds may not be suitable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
